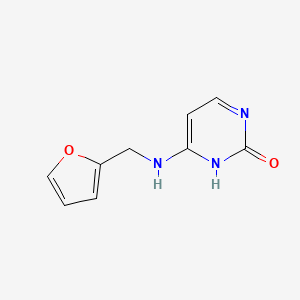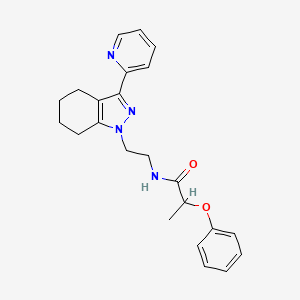![molecular formula C16H26N2O4 B2900906 Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate CAS No. 1894988-79-4](/img/structure/B2900906.png)
Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
DTB-DHPPD acts as a pro-drug, which means that it is activated by the body in order to produce a therapeutic effect. The pro-drug is metabolized by the body to form the active form, 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5-dicarboxylic acid, which is then able to interact with various biological targets.
科学的研究の応用
DTB-DHPPD has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation. It has also been studied as a potential agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, DTB-DHPPD has been studied as a potential agent for the treatment of depression and anxiety.
Biochemical and Physiological Effects
DTB-DHPPD has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to have neuroprotective, anti-apoptotic, and anti-oxidative effects. Furthermore, it has been found to have a positive effect on cognitive function, mood, and anxiety.
実験室実験の利点と制限
The main advantage of using DTB-DHPPD in lab experiments is its high solubility in a variety of solvents, which makes it easier to work with. Additionally, it is relatively stable and has a low toxicity profile. The main limitation is that it is not yet approved for clinical use, so it is not yet available for use in humans.
将来の方向性
There are a number of potential future directions for the use of DTB-DHPPD in scientific research. For example, it could be used to develop new therapeutic agents for the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, it could be used to develop new agents for the treatment of depression and anxiety. Furthermore, it could be used to study the biochemical and physiological effects of DTB-DHPPD on various biological targets. Finally, it could be used to study the potential effects of DTB-DHPPD on cognitive function, mood, and anxiety.
合成法
DTB-DHPPD is synthesized through a four-step process. First, 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5-dicarboxylic acid is synthesized from the reaction of 2-bromopropionic acid and 1,3-diethyl-2-thiobarbituric acid. Second, the acid is reacted with di-tert-butyl dicarbonate to form di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5-dicarboxylate. Third, the reaction is catalyzed by palladium(II) acetate. Finally, the product is purified through column chromatography.
Safety and Hazards
特性
IUPAC Name |
ditert-butyl 1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-15(2,3)21-13(19)17-7-11-9-18(10-12(11)8-17)14(20)22-16(4,5)6/h7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGCMDQCAJYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900823.png)
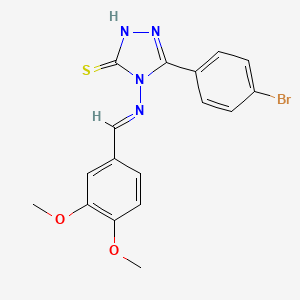
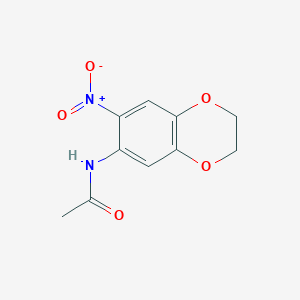
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one](/img/structure/B2900827.png)
![2-{[1-(2-chlorophenyl)ethyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2900829.png)
![2-Chloro-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]acetamide](/img/structure/B2900832.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2900833.png)

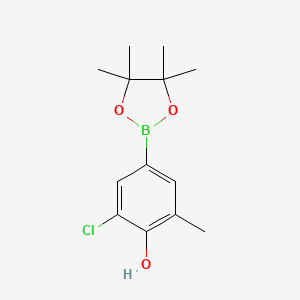
![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2900837.png)
![8-(4-fluorophenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2900838.png)
